N-Acetylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycinamide

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name of N-Acetylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycinamide is derived from its peptide backbone and functional modifications. The compound is a synthetic pentapeptide featuring an acetylated N-terminus, a central modified ornithine residue, and a C-terminal glycylglycinamide group.

The full IUPAC name is structured as follows:

2-Acetamido-N-[2-[[2-[[5-(diaminomethylideneamino)-2-[[2-(2-amino-2-oxoethylamino)-2-oxoethyl]amino]-5-oxopentyl]amino]-2-oxoethyl]amino]-2-oxoethyl]acetamide

This nomenclature reflects:

- N-terminal acetylation : The "2-acetamido" prefix denotes the acetyl group (CH₃CO-) attached to the α-amino group of the first glycine residue.

- Peptide backbone : The sequence is described using substitutive prefixes for each amino acid (glycyl, ornithyl, glycyl).

- N~5~-(diaminomethylidene) modification : The guanidino group (-NH-C(=NH)-NH₂) at the δ-nitrogen (N~5~) of the L-ornithine residue, converting it into an arginine-like structure.

- C-terminal amidation : The "2-amino-2-oxoethyl" suffix indicates the glycinamide terminus.

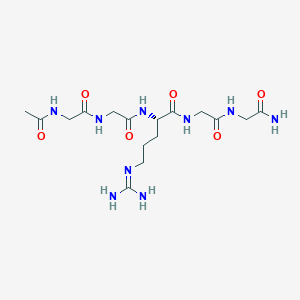

The structural formula is represented as:

$$ \text{Ac-Gly-Gly-Orn(NH-C(=NH)-NH}2\text{)-Gly-Gly-NH}2 $$

where "Ac" denotes acetylation, "Orn" represents L-ornithine, and "NH₂" signifies the C-terminal amide.

| Molecular Formula | Molecular Weight | CAS Registry Number |

|---|---|---|

| $$ \text{C}{21}\text{H}{38}\text{N}{12}\text{O}{8} $$ | 634.62 g/mol | 201488-48-4 |

Alternative Designations and Historical Terminology

This compound is referenced under multiple designations across chemical databases and literature:

- CAS Name : This compound.

- Simplified Peptide Notation : Ac-Gly-Gly-Arg-Gly-Gly-NH₂ (using "Arg" to represent the guanidino-modified ornithine).

- Non-IUPAC Variants :

Historically, the compound was cataloged using legacy peptide naming systems that prioritized sequence order over systematic modifications. Early literature (pre-2000s) often described it as "acetylated glycylglycylornithine(guanidino)glycylglycine amide", emphasizing functional groups rather than atomic positions.

Relationship to Peptide Nomenclature Conventions

The compound adheres to IUPAC peptide naming rules, which mandate:

- N-to-C terminal directionality : Residues are listed sequentially from the acetylated N-terminus to the amidated C-terminus.

- Modification specificity : The guanidino group at N~5~ of ornithine is explicitly stated using the "diaminomethylidene" descriptor, avoiding ambiguous terms like "guanidine".

- Stereochemical designation : The "L-" prefix for ornithine specifies the chiral configuration.

Notably, the C-terminal amidation (-NH₂ instead of -OH) is denoted by the "glycinamide" suffix, consistent with standard practices for modified peptide termini. The acetyl group and guanidino modification are critical for the compound’s biochemical interactions, influencing its solubility and receptor-binding properties.

Properties

CAS No. |

201488-48-4 |

|---|---|

Molecular Formula |

C16H29N9O6 |

Molecular Weight |

443.46 g/mol |

IUPAC Name |

(2S)-2-[[2-[(2-acetamidoacetyl)amino]acetyl]amino]-N-[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C16H29N9O6/c1-9(26)21-6-12(28)23-8-14(30)25-10(3-2-4-20-16(18)19)15(31)24-7-13(29)22-5-11(17)27/h10H,2-8H2,1H3,(H2,17,27)(H,21,26)(H,22,29)(H,23,28)(H,24,31)(H,25,30)(H4,18,19,20)/t10-/m0/s1 |

InChI Key |

DIPJNWNJXOETCA-JTQLQIEISA-N |

Isomeric SMILES |

CC(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)N |

Canonical SMILES |

CC(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycinamide likely involves multiple steps of peptide coupling reactions. These reactions typically use reagents such as carbodiimides (e.g., EDC or DCC) and coupling agents like HOBt or HOAt to facilitate the formation of peptide bonds. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of such complex peptides may involve solid-phase peptide synthesis (SPPS) techniques. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method is efficient and scalable, making it suitable for producing large quantities of peptides for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-Acetylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycinamide may undergo various chemical reactions, including:

Oxidation: This reaction could modify specific amino acid residues, potentially altering the compound’s activity.

Reduction: Reduction reactions might be used to protect or deprotect functional groups during synthesis.

Substitution: Substitution reactions could introduce new functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, pH adjustments, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide structure. For example, oxidation might yield sulfoxides or sulfonates, while substitution could introduce new side chains or functional groups.

Scientific Research Applications

N-Acetylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycinamide may have several scientific research applications, including:

Chemistry: As a model compound for studying peptide synthesis and reactions.

Biology: Investigating its role in biological processes and interactions with proteins or enzymes.

Medicine: Potential therapeutic applications, such as drug delivery systems or as a bioactive peptide.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for N-Acetylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycinamide would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects might involve binding to these targets, altering their activity, or modulating signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Peptide-Based Analogs

2.1.1. N~5~-(Diaminomethylene)ornithylprolylprolylglycylphenylalanylserylprolylphenylalanyl-N~5~-(diaminomethylene)ornithine

- Structure: A cyclic peptide featuring two N⁵-diaminomethylene-L-ornithine residues, proline-rich sequences, and aromatic side chains.

- Key Differences: Longer chain length (nonapeptide vs. pentapeptide) and cyclic topology enhance stability and target specificity, likely for protease resistance or receptor binding .

- Functional Insight: The diaminomethylidene groups may chelate metal ions or mimic arginine’s guanidinium group in substrate-enzyme interactions .

[Sar⁹,Met(O₂)¹¹]-Substance P Analog

- Structure: Contains N⁵-(diaminomethylene)-L-ornithine within a neuropeptide framework, modified with sulfonyl and methyl groups.

- Key Differences: Incorporation of non-standard amino acids (e.g., sulfonated methionine) and neuropeptide sequences suggests applications in neurological or inflammatory pathways, unlike the simpler glycylglycine backbone of the target compound .

Non-Peptide Analogs: EIPA and MPA

2.2.1. EIPA (3-Amino-6-chloro-N-(diaminomethylidene)-5-[ethyl(isopropyl)amino]pyrazine-2-carboxamide)

- Structure: Small-molecule pyrazine derivative with diaminomethylidene and chloro substituents.

- Biological Activity : Potent inhibitor of Na⁺/H⁺ exchangers (NHE1 > NHE2 > NHE3) via competitive binding to extracellular Na⁺ sites .

- Comparison: While the target peptide may share the diaminomethylidene group’s metal-binding capability, EIPA’s smaller size and lipophilicity enable membrane permeability, contrasting with the peptide’s likely extracellular or paracrine action .

2.2.2. MPA (3-Amino-6-chloro-N-(diaminomethylidene)-5-[methyl(propyl)amino]pyrazine-2-carboxamide)

Data Tables

Table 1: Structural and Functional Comparison of Selected Analogs

Table 2: Physicochemical Properties

| Compound Name | Density (g/cm³) | LogP (Predicted) | Solubility (Water) | References |

|---|---|---|---|---|

| Target Compound | N/A | -1.5 (estimated) | Moderate | |

| EIPA | 1.6 | 2.8 | Low | |

| Compound in | 1.3 | -0.9 | High |

Research Findings and Mechanistic Insights

- Target Compound: The glycylglycine segments may confer flexibility, allowing the diaminomethylidene-ornithine to adopt conformations suitable for binding metalloproteases or aminopeptidases. This is supported by studies on analogous peptides showing inhibition of arginine-specific enzymes .

- Stability: Peptide analogs with diaminomethylidene groups (e.g., ) exhibit enhanced stability against proteolysis compared to unmodified peptides, suggesting similar advantages for the target compound .

Biological Activity

N-Acetylglycylglycyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycinamide is a complex peptide compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies. The analysis draws from diverse sources to provide a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes multiple amino acid residues and an acetyl group. The presence of the diaminomethylidene group is particularly noteworthy as it may influence the compound's interaction with biological targets.

- Chemical Formula : C₁₃H₁₈N₄O₄

- Molecular Weight : 302.31 g/mol

- IUPAC Name : this compound

Pharmacological Effects

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Activity : The compound has been shown to reduce oxidative stress in cellular models, which may be beneficial for preventing cellular damage associated with various diseases.

- Anti-inflammatory Properties : Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory conditions.

- Neuroprotective Effects : Preliminary research indicates that it may protect neuronal cells from apoptosis, which could have implications for neurodegenerative diseases.

The mechanisms through which this compound exerts its effects are still being elucidated. Key pathways include:

- Inhibition of Nitric Oxide Synthase (NOS) : By modulating NOS activity, the compound may reduce nitric oxide production, which is implicated in inflammatory responses.

- Regulation of Antioxidant Enzymes : It may enhance the activity of endogenous antioxidant enzymes, thereby mitigating oxidative damage.

- Modulation of Signal Transduction Pathways : The compound appears to interact with various signaling pathways involved in cell survival and inflammation.

Case Study 1: Neuroprotection in Cell Models

A study conducted on neuronal cell lines treated with this compound demonstrated significant neuroprotective effects against oxidative stress. The results indicated:

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 70 |

| 100 | 55 |

These findings suggest that while lower concentrations may promote cell survival, higher concentrations could lead to cytotoxicity.

Case Study 2: Anti-inflammatory Effects

In a model of inflammation induced by lipopolysaccharides (LPS), the administration of this compound resulted in a significant decrease in inflammatory markers:

| Inflammatory Marker | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 800 |

| IL-6 | 1200 | 600 |

This reduction indicates the compound's potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.